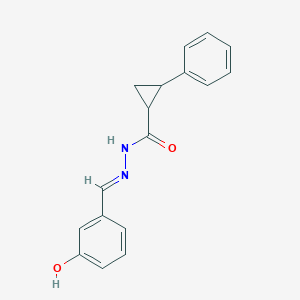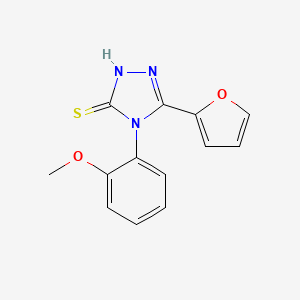
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family, which are compounds that contain a carbonyl group attached to two amino groups. CMNU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the inhibition of kinase activity through the formation of a covalent bond between the compound and the enzyme. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in cellular signaling activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its selectivity for certain kinases, which allows researchers to study the activity of these enzymes in a highly specific manner. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea is its potential toxicity, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that are based on the structure of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, but which have improved selectivity and reduced toxicity. Additionally, researchers may investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, particularly in the treatment of inflammatory diseases and cancer. Finally, further studies may be conducted to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea and its effects on cellular signaling pathways.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-3-nitroaniline in the presence of a suitable carbonylating agent. The resulting product is a yellow crystalline solid that is soluble in most organic solvents.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure and function, and drug discovery. One of the primary uses of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea is as a tool for studying the activity of kinases, which are enzymes that play a critical role in cellular signaling pathways. N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to selectively inhibit the activity of certain kinases, making it a valuable tool for researchers studying these enzymes.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-11(4-3-5-13(9)19(21)22)17-15(20)18-12-8-10(16)6-7-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCJPVMSHPSMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
